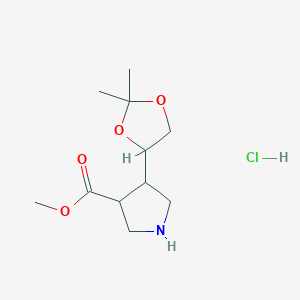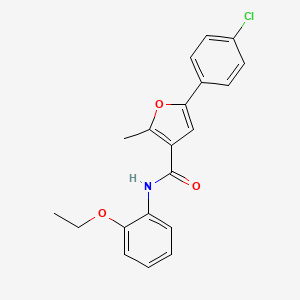
5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide, also known as CMF-019, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of furan carboxamides, which have shown promising results in preclinical studies.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. Preclinical studies have shown that 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Furthermore, 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
Mécanisme D'action
The exact mechanism of action of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of key enzymes and signaling pathways involved in cancer, inflammation, and pain. For example, 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and cell proliferation. In addition, 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. For example, 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. In addition, 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Furthermore, 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide is its potent anti-tumor activity against various cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic. In addition, 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and pain-related diseases. However, one limitation of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide. One direction is to further elucidate the exact mechanism of action of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide, which will help to identify new targets and pathways for therapeutic intervention. Another direction is to optimize the synthesis method of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide to improve its yield, purity, and solubility. Furthermore, future studies should focus on the in vivo efficacy and toxicity of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide in animal models, which will help to determine its potential as a therapeutic agent. Finally, future directions should also explore the potential combination of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide with other drugs or therapies to enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide involves several steps, including the reaction of 4-chlorobenzaldehyde with ethyl 2-bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with 2-ethoxyaniline to obtain the desired product. This method has been optimized to produce 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide in high yield and purity.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-24-18-7-5-4-6-17(18)22-20(23)16-12-19(25-13(16)2)14-8-10-15(21)11-9-14/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRIGZNJXFRZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-ethoxyphenyl)-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2882957.png)

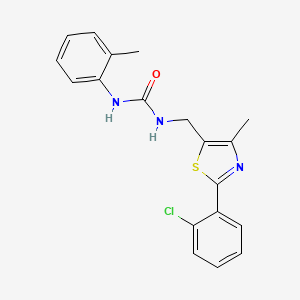
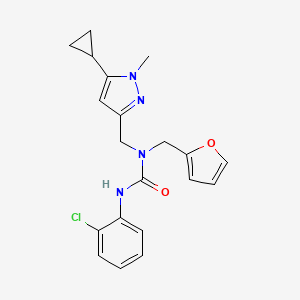
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2882964.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2882967.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2882971.png)
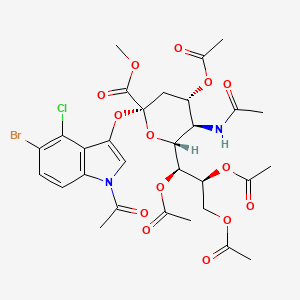
![Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2882975.png)
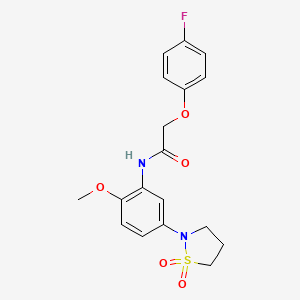
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/no-structure.png)
